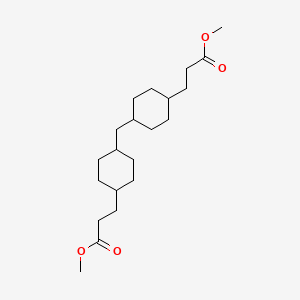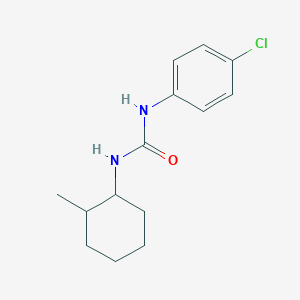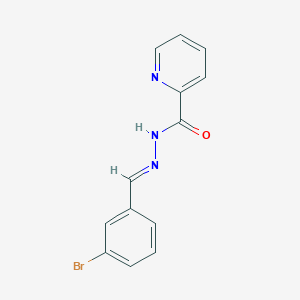![molecular formula C20H7Cl12NO2 B11972801 1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene CAS No. 83878-00-6](/img/structure/B11972801.png)
1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[142114,702,1503,809,14]icosa-5,9(14),10,12,17-pentaene is a highly chlorinated and nitro-substituted polycyclic compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of highly chlorinated polycyclic compounds typically involves multiple steps, including:
Chlorination Reactions: Using chlorine gas or other chlorinating agents to introduce chlorine atoms into the molecule.
Cyclization Reactions: Forming the polycyclic structure through intramolecular reactions, often catalyzed by acids or bases.
Nitration Reactions: Introducing nitro groups using nitrating agents like nitric acid or nitrates under controlled conditions.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch Processes: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Processes: Utilizing flow reactors for large-scale production, ensuring consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Chlorine and nitro groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas, sodium borohydride.
Substitution Reagents: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound may serve as a catalyst or catalyst precursor in various chemical reactions.
Materials Science: Used in the development of advanced materials with unique properties, such as high thermal stability or electrical conductivity.
Biology and Medicine
Pharmaceuticals: Potential use as a drug or drug precursor due to its unique structure and reactivity.
Biological Studies: Investigating its effects on biological systems, including potential antimicrobial or anticancer properties.
Industry
Chemical Manufacturing: Used in the synthesis of other complex molecules or as an intermediate in chemical production.
Environmental Applications: Potential use in environmental remediation or as a component in environmentally friendly materials.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example:
Molecular Targets: Enzymes, receptors, or other proteins that the compound may bind to or modify.
Pathways Involved: Biological pathways that are affected by the compound, such as metabolic or signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
Polychlorinated Biphenyls (PCBs): Similar in having multiple chlorine atoms, but differ in structure and applications.
Nitroaromatic Compounds: Share the nitro group but differ in the overall molecular framework.
Uniqueness
Structural Complexity: The unique polycyclic structure with multiple chlorine and nitro groups sets it apart from simpler compounds.
Reactivity: The combination of chlorine and nitro groups may confer unique reactivity patterns, making it valuable for specific applications.
Propiedades
Número CAS |
83878-00-6 |
|---|---|
Fórmula molecular |
C20H7Cl12NO2 |
Peso molecular |
718.7 g/mol |
Nombre IUPAC |
1,4,5,6,7,16,17,18,19,19,20,20-dodecachloro-11-nitrohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene |
InChI |
InChI=1S/C20H7Cl12NO2/c21-11-13(23)17(27)9-7(15(11,25)19(17,29)30)5-2-1-4(33(34)35)3-6(5)8-10(9)18(28)14(24)12(22)16(8,26)20(18,31)32/h1-3,7-10H |
Clave InChI |
MHPJVBXNJRHGKU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1[N+](=O)[O-])C3C(C4C2C5(C(=C(C4(C5(Cl)Cl)Cl)Cl)Cl)Cl)C6(C(=C(C3(C6(Cl)Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[9-Bromo-2-(2-naphthyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone](/img/structure/B11972719.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N'-[(E)-3-pyridinylmethylidene]acetohydrazide](/img/structure/B11972721.png)
![6-phenyl-2-{[4-(prop-2-en-1-yloxy)phenyl]methylidene}-2H,3H,7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B11972725.png)
![(3Z)-1-(4-chlorobenzyl)-3-{3-[2-(3,4-dimethoxyphenyl)ethyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one](/img/structure/B11972745.png)

![N'-[(1E,2Z)-2-chloro-3-phenylprop-2-en-1-ylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11972749.png)
![6-Amino-1-(4-bromophenyl)-4-(2-methoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11972751.png)
![9-methyl-2-[(2-phenylethyl)amino]-3-{(E)-[(2-phenylethyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11972757.png)
![2-{4-[(E)-(2-carbamothioylhydrazinylidene)methyl]phenoxy}acetamide](/img/structure/B11972768.png)
![(5Z)-3-(2-Ethylhexyl)-5-{[3-(4-isopropoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11972772.png)
![2,3-Dibromobicyclo[2.2.1]heptane](/img/structure/B11972774.png)

![4-hydroxy-9-(4-hydroxy-3,5-dimethoxy-phenyl)-5a,6,8a,9-tetrahydro-5H-isobenzofuro[6,5-f][1,3]benzodioxol-8-one](/img/structure/B11972778.png)

